molecular formula C15H14N2O2 B2786136 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103249-11-2

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone

Cat. No.: B2786136
CAS No.: 103249-11-2
M. Wt: 254.289
InChI Key: GCWMYYXZFMNRCJ-UHFFFAOYSA-N
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Description

1-[2-Aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone (CAS 103249-11-2) is a high-purity chemical reagent with a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol. This compound is a derivative of the dibenzo[b,f][1,4]oxazepine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. The dibenzo[b,f][1,4]oxazepine core is a recognized pharmacophore, with numerous derivatives reported to exhibit a range of pharmacological activities, including acting as antagonists at histamine and serotonin receptors . This specific acetylated amine derivative serves as a key synthetic intermediate for researchers developing novel heterocyclic compounds. It can be utilized in the construction of complex polycyclic systems, such as annulated carbazoles and azacarbazoles, which are frameworks of significant interest in the search for new antimicrobial and anticancer agents . The compound is intended for research applications only and is not certified for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(8-amino-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(18)17-9-11-8-12(16)6-7-14(11)19-15-5-3-2-4-13(15)17/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWMYYXZFMNRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)N)OC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate dibenzo[b,f][1,4]oxazepine derivatives followed by functional group modifications to introduce the amino and ethanone groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives (BT-33 to BT-38)

describes benzothiazole derivatives (e.g., BT-33 to BT-38) with hydroxyl, halogen, and methoxy substituents. Key differences include:

  • Core Heteroatoms : The target compound’s oxazepine ring (O and N) vs. benzothiazole’s sulfur and nitrogen. This alters electronic properties; sulfur’s lower electronegativity increases lipophilicity compared to oxygen .
  • Spectroscopic Data: FT-IR: BT-33–38 show C-S (695 cm⁻¹) and C-F (915 cm⁻¹) stretches absent in the target compound. The target’s C=O (ethanone) stretch (~1700 cm⁻¹) and N-H (amino, ~3300 cm⁻¹) are distinctive . ¹H NMR: BT-34’s ethoxy group (δ 1.35 ppm) contrasts with the target’s amino proton (δ ~5.20 ppm). The ethanone’s methyl group (δ ~2.1–2.3 ppm) is a unique identifier .
Property Target Compound BT-34 (Example)
Core Heteroatoms O, N S, N
Key IR Absorptions C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹) C-S (695 cm⁻¹), C-F (915 cm⁻¹)
¹H NMR (δ ppm) 2.1–2.3 (CH₃CO), ~5.20 (NH₂) 1.35 (OCH₂CH₃), 6.88–7.68 (Ar-H)

Dibenzo[b,f][1,4]thiazepin Derivatives

highlights dibenzo[b,f][1,4]thiazepin-10(11H)-yl acetamides with antimicrobial activity. Key contrasts:

  • Bioactivity : Thiazepines exhibit antimicrobial effects, while the target’s oxazepine core may favor CNS activity due to structural similarity to benzodiazepines .
  • Electronic Effects : Sulfur’s polarizability enhances π-π stacking in thiazepines, whereas oxygen’s electronegativity in the target may improve hydrogen bonding .

Dibenzo[b,f][1,4]oxazepinone Derivatives

  • 2-(11-Oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl)isoindoline-1,3-dione (2i): This derivative () has an isoindoline-dione substituent.
  • Synthetic Routes: describes dibenzo[b,f][1,4]oxazepinones synthesized via nitrochlorobenzene intermediates. The target’s amino group may require protective strategies during synthesis to avoid side reactions .

Amino-Substituted Analogs

details 2-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one. Differences include:

  • Substituents: The methyl group at position 10 () vs. ethanone in the target.
  • Spectral Data: The target’s ¹H NMR would show a singlet for the ethanone CH₃ (δ ~2.1–2.3 ppm), absent in ’s methyl-substituted analog .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target’s amino and ketone groups reduce logP compared to halogenated benzothiazoles (e.g., BT-38’s Cl substituents, logP ~3.5) .
  • Solubility: Increased polarity from amino and ketone groups may improve aqueous solubility over sulfur-containing analogs .

Biological Activity

1-[2-Aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone is a complex organic compound with potential applications in medicinal chemistry due to its unique dibenzo[b,f][1,4]oxazepine structure. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an ethanone group attached to a dibenzo[b,f][1,4]oxazepine core. This structure may influence its reactivity and biological properties.

Molecular Formula

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.29 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Starting Materials : Dibenzo[b,f][1,4]oxazepine derivatives.
  • Reactions : Cyclization followed by functional group modifications.
  • Conditions : Use of strong acids or bases, high temperatures, and specific catalysts to facilitate the process.

Antimicrobial Properties

Research indicates that compounds related to dibenzo[b,f][1,4]oxazepines exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. Recent studies evaluated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast cancer)5.0Induction of apoptosis via caspase activation
SUIT-2 (pancreatic cancer)12.0Cell cycle arrest at G2/M phase
HT-29 (colon cancer)8.0Inhibition of tubulin polymerization

These findings suggest that the compound induces apoptosis and inhibits cell proliferation through multiple mechanisms .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against MDA-MB-231 cells. The study utilized MTT assays to determine cell viability and assessed apoptosis through flow cytometry.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of related compounds revealed that they could significantly increase sub-G1 cell populations in treated cultures, indicative of apoptosis. Morphological changes consistent with apoptotic cell death were confirmed using Hoechst staining techniques .

Q & A

Q. What are the established synthetic routes for 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone?

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example, analogous dibenzooxazepine derivatives are synthesized via:

  • Step 1 : Condensation of diamines with ketones or aldehydes to form the oxazepine ring .
  • Step 2 : Functionalization of the amino group via reductive amination or nucleophilic substitution .
  • Step 3 : Acetylation of the amine using acetyl chloride or anhydrides under reflux conditions, followed by purification via recrystallization (e.g., methanol) . Key reagents include alkylating agents for methylation and oxidizing agents for ketone formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

A combination of techniques is essential:

  • NMR Spectroscopy : 1H/13C NMR for structural elucidation of the dibenzooxazepine core and ethanone moiety. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism) or overlapping signals. Methodological approaches include:

  • Variable Temperature NMR : To identify tautomeric equilibria or conformational changes .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA) .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled intermediates to simplify splitting patterns .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization requires systematic parameter screening:

  • Catalysis : Use Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Reaction Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Q. How can computational models predict the environmental fate of this compound?

Environmental impact assessments involve:

  • Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradability and toxicity using software like EPI Suite .
  • Molecular Dynamics Simulations : Study partitioning into water, soil, or lipid phases based on logP values .
  • Degradation Pathways : Simulate hydrolysis or photolysis using Gaussian’s excited-state calculations .

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